3-formyl-N,N-dimethylbenzenesulfonamide

説明

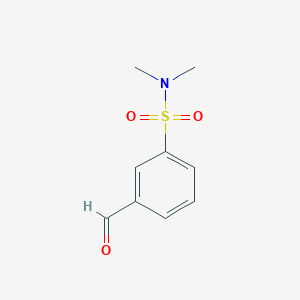

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-formyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHANLUOARPNVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132390-68-2 | |

| Record name | 3-formyl-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Formyl N,n Dimethylbenzenesulfonamide

Established Synthetic Routes to Formylbenzenesulfonamide Scaffolds

Traditional synthetic methods provide reliable pathways to formylbenzenesulfonamide structures. These routes typically involve electrophilic aromatic substitution to introduce the formyl group or standard procedures for building the sulfonamide linkage.

Formylation involves the introduction of a formyl group (-CHO) onto a molecule. wikipedia.org In the context of synthesizing 3-formyl-N,N-dimethylbenzenesulfonamide, this means adding the formyl group to the N,N-dimethylbenzenesulfonamide backbone. The N,N-dimethylsulfamoyl group [-SO₂N(CH₃)₂] is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. This directing effect is crucial for achieving the desired 3-position substitution on the benzene (B151609) ring.

Classic formylation methods applicable to this synthesis include:

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. researchgate.net The N,N-dimethylbenzenesulfonamide ring is deactivated, but the reaction can often be driven to completion under appropriate conditions to yield the meta-substituted product.

Gattermann-Koch Reaction: This method introduces a formyl group onto a benzene ring using carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, typically with a catalyst system like aluminum chloride/copper(I) chloride. It is a powerful tool for the direct formylation of aromatic compounds.

An alternative to direct formylation is the conversion of a related functional group. For instance, the synthesis can proceed from 3-cyano-N,N-dimethylbenzenesulfonamide. The cyano group can be reduced to an aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) or by using methods like the Stephen aldehyde synthesis. A similar strategy has been documented for the synthesis of the 4-formyl isomer from 4-cyanobenzenesulfonamide. researchgate.net

| Reaction Name | Reagents | Position of Formylation | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Meta | Effective for many aromatic systems. |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Meta | Direct formylation using carbon monoxide. |

| Nitrile Reduction | DIBAL-H or Raney Nickel/Formic Acid | Meta | Multi-step approach via a cyano intermediate. researchgate.net |

This approach constructs the sulfonamide moiety as a final step. The synthesis begins with a benzene ring already substituted with a formyl group at the 3-position. The key intermediate for this strategy is 3-formylbenzenesulfonyl chloride.

The general two-step process is:

Sulfonation/Chlorination: 3-Formylbenzoic acid or a related precursor is treated with a sulfonating agent, followed by a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to generate 3-formylbenzenesulfonyl chloride.

Amination: The resulting 3-formylbenzenesulfonyl chloride is then reacted with dimethylamine (B145610) [(CH₃)₂NH] in the presence of a base to displace the chloride and form the N,N-dimethylsulfonamide linkage. This reaction is a standard and highly efficient method for creating sulfonamides from sulfonyl chlorides. nih.gov

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Sulfonyl Chloride Formation | 3-Formylbenzenesulfonic acid | SOCl₂ or PCl₅ | 3-Formylbenzenesulfonyl chloride |

| 2. Amination | 3-Formylbenzenesulfonyl chloride | Dimethylamine [(CH₃)₂NH], Base | This compound |

Emerging Synthetic Approaches and Innovations

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. This includes the use of advanced catalytic systems and multicomponent reactions to streamline the synthesis of complex molecules like this compound.

Catalytic methods offer significant advantages, including milder reaction conditions and higher selectivity. While direct catalytic formylation of N,N-dimethylbenzenesulfonamide is not widely reported, catalytic reactions can be employed to synthesize key precursors.

Palladium-Catalyzed Carbonylation: A powerful modern technique for introducing carbonyl groups is palladium-catalyzed carbonylation. Starting with 3-bromo-N,N-dimethylbenzenesulfonamide, a reaction with carbon monoxide (CO) and a hydride source (e.g., a silane) in the presence of a palladium catalyst could directly yield the target aldehyde. This approach avoids the use of stoichiometric and often harsh reagents required in classical formylations.

Gold-Catalyzed Reactions: Gold catalysis has emerged as a tool for various organic transformations. For example, gold(I) catalysts have been used in cascade reactions that generate substituted 3-formylfurans, demonstrating their utility in creating formylated structures through innovative pathways. acs.org The principles of such catalytic systems could potentially be adapted for the synthesis of formylated benzenoid systems.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.com MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

While a specific MCR for this compound is not established, the principles can be applied to create analogous structures. For instance, a copper-catalyzed three-component reaction involving a formyl-substituted benzoic acid derivative, an amine, and an alkyne has been reported to produce complex heterocyclic structures. nih.gov A hypothetical MCR could be designed where a sulfonamide-containing reactant, a component that delivers the formyl-aryl moiety, and a third reactant assemble to create a formylated sulfonamide scaffold in a single pot. Such strategies represent a frontier in the efficient synthesis of functionalized aromatic compounds. researchgate.net

| MCR Type | Components | Potential Product Scope |

| Isonitrile-Based (e.g., Ugi, Passerini) | Isocyanide, carbonyl, amine, carboxylic acid | Highly diverse amide and ester structures. mdpi.com |

| Povarov Reaction | Aniline, aldehyde, activated alkene | Tetrahydroquinoline derivatives. |

| Copper-Catalyzed Coupling | Formyl benzoate, amine, alkyne | Benzo-fused γ-lactams. nih.gov |

Chemical Reactivity and Derivatization of 3 Formyl N,n Dimethylbenzenesulfonamide

Transformations Involving the Formyl Group

The aldehyde functionality in 3-formyl-N,N-dimethylbenzenesulfonamide is a versatile site for various chemical reactions, including condensations, reductions, and nucleophilic additions.

Condensation Reactions, including Schiff Base Formation

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are valuable intermediates in organic synthesis.

While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of aromatic aldehydes suggests that it will react with various primary amines under standard conditions (e.g., heating in a suitable solvent like ethanol or methanol, often with acid or base catalysis) to yield the corresponding 3-((arylimino)methyl)-N,N-dimethylbenzenesulfonamide derivatives.

A general representation of this reaction is as follows:

This compound + R-NH₂ → 3-((R-imino)methyl)-N,N-dimethylbenzenesulfonamide + H₂O

The stability and properties of the resulting Schiff base would depend on the nature of the 'R' group on the amine.

Reductive Transformations of the Aldehyde Moiety

The aldehyde group of this compound can be reduced to a primary alcohol, yielding 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is another effective method.

Furthermore, the Schiff bases derived from this compound can undergo reduction to form secondary amines. This two-step process, involving Schiff base formation followed by reduction, is known as reductive amination. A variety of reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. This method is a powerful tool for the synthesis of N-substituted aminomethyl derivatives of N,N-dimethylbenzenesulfonamide.

| Transformation | Product | Typical Reagents |

| Reduction of Aldehyde | 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide | NaBH₄, LiAlH₄, H₂/Pd, Pt, or Ni |

| Reductive Amination | 3-((R-amino)methyl)-N,N-dimethylbenzenesulfonamide | Primary amine (R-NH₂), followed by NaBH₄, NaBH₃CN, or H₂/Catalyst |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by various nucleophiles. These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the benzylic position.

Grignard and Organolithium Reagents: Addition of organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the aldehyde results in the formation of secondary alcohols. For example, the reaction with methylmagnesium bromide would yield 3-(1-hydroxyethyl)-N,N-dimethylbenzenesulfonamide.

Wittig Reaction: The Wittig reaction provides a method for the conversion of the aldehyde to an alkene. This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The structure of the resulting alkene depends on the specific ylide used. For instance, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would produce 3-vinyl-N,N-dimethylbenzenesulfonamide.

| Reaction Type | Nucleophile | Product |

| Grignard Addition | R-MgX | 3-(hydroxy(R)methyl)-N,N-dimethylbenzenesulfonamide |

| Organolithium Addition | R-Li | 3-(hydroxy(R)methyl)-N,N-dimethylbenzenesulfonamide |

| Wittig Reaction | Ph₃P=CHR | 3-((R)-ethenyl)-N,N-dimethylbenzenesulfonamide |

Reactions at the N,N-Dimethylsulfonamide Moiety

The N,N-dimethylsulfonamide group is generally more stable and less reactive than the formyl group. However, under certain conditions, it can participate in chemical transformations.

Derivatization via the Sulfonamide Nitrogen

The N,N-dimethylsulfonamide group is a tertiary amide of sulfonic acid and, as such, is relatively unreactive at the nitrogen atom due to the presence of two methyl groups and the strong electron-withdrawing effect of the sulfonyl group. Direct reactions involving the nitrogen atom, such as further alkylation, are generally not feasible under standard conditions.

However, the possibility of N-demethylation or other transformations under harsh conditions or with specific reagents cannot be entirely ruled out, though no specific examples were found for this compound in the provided search context.

Role in Sulfonamidation Reactions

The term "sulfonamidation" typically refers to the formation of a sulfonamide bond. In the context of this compound, the existing sulfonamide group is already formed. This moiety can, however, influence the reactivity of the aromatic ring. The sulfonamide group is a meta-directing and deactivating group in electrophilic aromatic substitution reactions due to its electron-withdrawing nature.

While the N,N-dimethylsulfonamide group itself is not a direct participant in sulfonamidation reactions in the sense of forming a new sulfonamide bond, its presence is a key structural feature in molecules that may be synthesized via sulfonamidation of a suitable precursor. For example, the synthesis of this compound itself would likely involve the sulfonamidation of an appropriate benzene (B151609) derivative, followed by introduction or modification of the formyl group.

Aromatic Ring Modifications and Functionalizations

Modifications to the benzene ring of this compound are central to creating new derivatives with potentially altered chemical and biological properties. These modifications primarily involve electrophilic and nucleophilic aromatic substitution reactions, as well as modern C-H functionalization techniques.

The reactivity of an aromatic ring towards electrophiles or nucleophiles is profoundly influenced by the nature of the substituents it carries. wikipedia.orgwikipedia.org

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the existing substituents. Both the formyl (-CHO) group and the N,N-dimethylsulfonamide (-SO₂N(CH₃)₂) group are electron-withdrawing, and thus deactivate the benzene ring towards electrophilic attack. This deactivation means that harsher reaction conditions are generally required compared to reactions with activated benzene rings.

The directing effect of these groups is crucial for predicting the outcome of a substitution reaction. Both the formyl and the N,N-dimethylsulfonamide groups are meta-directors. In this compound, these groups are positioned in a 1,3 relationship on the ring. Their directing effects reinforce each other, strongly favoring the substitution at the C5 position, which is meta to both groups.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence |

| -SO₂N(CH₃)₂ | C1 | Electron-withdrawing, Deactivating | meta (to C3, C5) |

| -CHO | C3 | Electron-withdrawing, Deactivating | meta (to C1, C5) |

| Combined Effect | - | Strongly Deactivating | Directs to C5 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The aromatic ring of this compound is electron-deficient due to its two electron-withdrawing substituents. Therefore, if a suitable leaving group (e.g., a halide) were present at a position activated by these groups, an SNAr reaction could be feasible. For instance, in a hypothetical derivative like 2-chloro-5-formyl-N,N-dimethylbenzenesulfonamide, the chlorine atom is ortho to the sulfonamide group and para to the formyl group. This positioning would make the ring susceptible to attack by nucleophiles, leading to the substitution of the chlorine atom. youtube.com

The rate of SNAr reactions is dependent on the nature of the leaving group and the strength of the nucleophile. libretexts.org The presence of multiple electron-withdrawing groups can significantly accelerate the reaction. youtube.com

Direct C-H functionalization has emerged as a powerful and efficient strategy in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. mdpi.com For benzenesulfonamide (B165840) derivatives, transition-metal-catalyzed C-H activation has been a particularly fruitful area of research.

These strategies often rely on the use of a directing group to control the regioselectivity of the C-H bond cleavage. The sulfonamide moiety itself, or a group derived from it, can serve as an effective directing group.

Palladium-Catalyzed meta-C-H Functionalization

Recent studies have demonstrated the palladium(II)-catalyzed meta-C-H arylation and alkylation of benzylsulfonamides. nih.govresearchgate.net This approach utilizes a transient mediator, such as 2-carbomethoxynorbornene, in conjunction with a ligand like isoquinoline. nih.govresearchgate.net While this specific methodology has been applied to benzylsulfonamides, the underlying principles could potentially be adapted for the direct functionalization of the aromatic ring in compounds like this compound. Such a strategy could provide access to derivatives that are difficult to synthesize through classical electrophilic substitution, for example, functionalization at the C2, C4, or C6 positions.

Other C-H Functionalization Approaches

A variety of methods for the C-H functionalization of compounds containing nitrogen have been developed, including those targeting positions remote from the directing group. nih.gov For instance, δ-C-H bond functionalization in sulfonamides has been achieved through 1,5-hydrogen atom transfer processes. nih.gov Furthermore, rhodium-catalyzed reactions have been employed for the enantioselective intermolecular C-H functionalization of allylic and benzylic positions using N-sulfonyl-1,2,3-triazoles. nih.govresearchgate.net These advanced strategies highlight the potential for developing highly selective methods to modify the benzenesulfonamide scaffold.

The application of these C-H functionalization strategies to this compound would require careful selection of catalysts and directing groups to overcome the electronic deactivation of the ring and to control the site of reaction. The formyl group or the sulfonamide group could potentially be leveraged to direct the functionalization to specific C-H bonds.

Table 2: Potential C-H Functionalization Strategies for Benzenesulfonamide Scaffolds

| Strategy | Catalyst/Reagent | Target Position | Potential Application to Target Molecule |

| Pd-Catalyzed Arylation/Alkylation | Pd(II) / Isoquinoline / Transient Mediator | meta to a directing group | Functionalization at C2, C4, or C6 by using the sulfonamide as a directing group. |

| Rh-Catalyzed C-H Insertion | Rhodium Carbenoids | Activated C-H bonds | Functionalization of alkyl chains if present on the molecule. |

| Radical-Mediated C-H Functionalization | Copper catalysts / Radical Initiators | Remote C-H bonds (δ) | Functionalization of side chains attached to the aromatic ring. |

3 Formyl N,n Dimethylbenzenesulfonamide As a Key Synthetic Intermediate

Construction of Diverse Heterocyclic Frameworks

The formyl group of 3-formyl-N,N-dimethylbenzenesulfonamide is the primary site of reactivity for building heterocyclic rings. It can react with a variety of nucleophiles and multi-functional reagents in cyclocondensation reactions to yield substituted heterocycles where the 3-(N,N-dimethylsulfamoyl)phenyl group is a key substituent.

This compound is a valuable precursor for synthesizing pyrrole-containing structures. In the Van Leusen pyrrole (B145914) synthesis, an aromatic aldehyde reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base. This reaction proceeds through a [3+2] cycloaddition mechanism to form the pyrrole ring. mdpi.com The use of this compound in this reaction would yield a pyrrole ring bearing the 3-(N,N-dimethylsulfamoyl)phenyl substituent.

Furthermore, this intermediate can be utilized in the construction of more complex fused heterocyclic systems like pyrrolopyrimidines. nih.govmdpi.commdpi.com The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through multi-component reactions involving an aldehyde, an aminopyrimidine derivative, and a compound with an active methylene (B1212753) group. The aldehyde component, in this case, this compound, condenses with the other reactants to form the fused pyrrole ring. These scaffolds are of significant interest in medicinal chemistry. nih.govmdpi.com

| Target Heterocycle | Synthetic Method | Reactants with this compound | Key Features |

|---|---|---|---|

| Substituted Pyrrole | Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Base (e.g., NaH, K2CO3) | Forms a 3-arylpyrrole derivative. mdpi.com |

| Pyrrolo[2,3-d]pyrimidine | Multicomponent Reaction | 6-Aminouracil derivatives, Active methylene compounds | Constructs the fused pyrrole ring onto a pyrimidine (B1678525) core. nih.govmdpi.com |

The aldehyde functionality of this compound enables its use in various multicomponent reactions to form a range of six- and five-membered heterocycles.

Pyridine Derivatives: Pyridines can be synthesized via Michael addition reactions. For instance, the reaction of an α,β-unsaturated nitrile (formed in situ from the condensation of this compound and an active methylene compound like malononitrile) with another active methylene compound can lead to substituted 2-pyridones. researchgate.net

Thiophene Derivatives: The Gewald reaction is a classic method for synthesizing 2-aminothiophenes. This reaction involves the condensation of an aldehyde (such as this compound), an α-cyano ester, and elemental sulfur in the presence of a base. beilstein-journals.orgrroij.com

Thiazole (B1198619) Derivatives: Thiazoles can be prepared using the Hantzsch thiazole synthesis. While this typically involves an α-haloketone and a thioamide, variations exist where an aldehyde can be incorporated into the synthetic scheme to build substituted thiazoles. bepls.comresearchgate.netnih.govnih.gov

Chromene and Benzochromene Derivatives: These oxygen-containing heterocycles are readily synthesized through a one-pot, three-component reaction. mdpi.combac-lac.gc.ca An aldehyde, an active methylene compound (e.g., malononitrile), and a phenol (B47542) (for chromenes) or a naphthol (for benzochromenes) are condensed in the presence of a basic catalyst. nih.govnih.gov Using this compound as the aldehyde component yields chromene or benzochromene structures with the 3-(N,N-dimethylsulfamoyl)phenyl group at the 4-position. mdpi.comnih.gov

| Target Heterocycle | Synthetic Method | Reactants with this compound |

|---|---|---|

| Pyridine | Michael Addition/Cyclization | Malononitrile, a second active methylene compound, Base. researchgate.net |

| Thiophene | Gewald Reaction | α-Cyano ester (e.g., ethyl cyanoacetate), Sulfur, Base. beilstein-journals.orgrroij.com |

| Thiazole | Hantzsch Synthesis Variants | α-Haloketone, Thioamide/Thiourea. bepls.comresearchgate.net |

| Chromene | Three-component Condensation | Phenol/Substituted Phenol, Malononitrile, Base. mdpi.combac-lac.gc.ca |

| Benzochromene | Three-component Condensation | Naphthol, Malononitrile, Base. nih.govnih.gov |

Indolin-2-one (oxindole) is a privileged scaffold in medicinal chemistry. A common synthetic route to functionalized indolinones involves the Knoevenagel condensation of an indolin-2-one with an aldehyde. nih.gov The reaction of this compound with indolin-2-one or its derivatives (e.g., 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) in the presence of an acid or base catalyst yields 3-benzylideneindolin-2-one (B1620751) derivatives. nih.govgoogle.com This reaction is crucial for creating compounds with potential applications as kinase inhibitors and imaging agents for protein fibrils. nih.gov

The Paal-Knorr furan (B31954) synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a fundamental method for furan construction. organic-chemistry.org While not a direct reaction of the aldehyde, this compound can be used to construct the necessary 1,4-dicarbonyl precursor. For example, a Stetter reaction or other conjugate addition reactions involving the aldehyde can introduce the required carbonyl framework, which can then be cyclized to form a furan ring substituted with the 3-(N,N-dimethylsulfamoyl)phenyl group.

Precursor in Multistep Organic Syntheses

Beyond direct incorporation into heterocyclic rings, this compound serves as a starting material for creating other important intermediates.

The formyl group of this compound reacts readily and cleanly with hydrazides (R-CO-NHNH₂) to form hydrazide-hydrazone intermediates. nih.govresearchgate.net This condensation reaction, typically carried out in a protic solvent like ethanol, forms a stable C=N bond, linking the 3-(N,N-dimethylsulfamoyl)phenyl moiety to the hydrazide fragment. researchgate.netresearchgate.net These hydrazone intermediates are themselves versatile, containing multiple reactive sites that can be used for subsequent heterocyclization reactions to produce pyrazoles, pyridines, and thiophenes, or they can be studied for their own biological activities. nih.govresearchgate.net

| Intermediate | Synthetic Method | Reactant with this compound | Significance |

|---|---|---|---|

| Hydrazide-Hydrazone | Condensation | Hydrazide (e.g., Cyanoacetyl hydrazine, Isonicotinic acid hydrazide) | Stable intermediate for further heterocyclization or as a bioactive scaffold. nih.govresearchgate.net |

Information regarding the synthetic applications of this compound in the specified reactions is not available in the public domain.

Extensive research has been conducted to gather information on the role of this compound as a key synthetic intermediate, specifically focusing on its application in the generation of enaminone derivatives and their subsequent use in advanced carbon-carbon and carbon-heteroatom bond formations.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline and content requirements of the request.

Catalytic Applications of 3 Formyl N,n Dimethylbenzenesulfonamide and Its Analogs

Role as a Substrate or Ligand Precursor in Catalytic Systems

While specific studies detailing the catalytic applications of 3-formyl-N,N-dimethylbenzenesulfonamide are not extensively documented, its bifunctional nature—possessing both an electrophilic aldehyde and a potentially coordinating sulfonamide group—suggests several potential roles in catalytic systems.

The formyl group is a highly reactive handle for a multitude of catalytic transformations. For instance, it can undergo catalytic hydrogenation to a hydroxymethyl group or be converted to an amino group via catalytic reductive amination. The latter is a cornerstone of amine synthesis, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent. This reaction can be catalyzed by various metals, including nickel and palladium, and is also amenable to organocatalysis. researchgate.netnih.gov The presence of the sulfonamide group can influence the electronic properties of the aromatic ring, thereby affecting the reactivity of the aldehyde in such transformations.

Furthermore, the sulfonamide nitrogen and the oxygen atoms of the sulfonyl group can act as coordination sites for metal ions. This allows molecules like this compound to serve as precursors for the synthesis of novel ligands. For example, condensation of the formyl group with a chiral amine could yield a chiral imine-sulfonamide ligand. Such ligands are valuable in asymmetric catalysis, where the coordination of a metal to the ligand creates a chiral environment that can induce enantioselectivity in a variety of reactions. The synthesis of new ligand structures is a critical aspect of advancing homogeneous transition-metal catalysis. tum.de

Metal-Catalyzed Transformations Involving Benzenesulfonamide (B165840) Derivatives

Benzenesulfonamide derivatives are prominent scaffolds in metal-catalyzed reactions, where they can act as substrates, directing groups, or ligands. A notable example is the copper-catalyzed C-H sulfonylation of benzaldehydes. In this transformation, a transient imine directing group, formed from the aldehyde and an amine catalyst, directs the copper catalyst to functionalize a C-H bond on the aromatic ring with a sulfinate salt. d-nb.infochemrxiv.org This methodology allows for the direct installation of a sulfonyl group onto an aromatic aldehyde, showcasing the interplay between the aldehyde and sulfonamide functionalities in a metal-catalyzed process.

Another significant area is the copper-catalyzed alkylation of sulfonamides with alcohols. This reaction proceeds via a "hydrogen-borrowing" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then reacts with the sulfonamide to form an imine that is subsequently reduced. ionike.com This process is an environmentally friendly method for C-N bond formation, as water is the only byproduct.

The versatility of benzenesulfonamide derivatives in metal-catalyzed cross-coupling reactions is also well-established. For instance, polymer-supported palladium complexes bearing N-(alanine)sulfonamide ligands have been successfully employed as catalysts in Heck coupling reactions. orgchemres.org These examples underscore the broad utility of the benzenesulfonamide motif in facilitating a range of metal-catalyzed transformations.

Table 1: Examples of Metal-Catalyzed Reactions with Benzenesulfonamide Derivatives

| Reaction Type | Metal Catalyst | Substrates/Reagents | Key Features |

|---|---|---|---|

| C-H Sulfonylation | Copper | Benzaldehydes, Sulfinate salts, Amine catalyst | Use of a transient imine directing group for regioselective sulfonylation. d-nb.infochemrxiv.org |

| N-Alkylation | Copper | Sulfonamides, Alcohols | "Hydrogen-borrowing" mechanism with high atom economy. ionike.com |

| Heck Coupling | Palladium | Aryl halides, Alkenes | Use of polymer-supported sulfonamide-based ligands. orgchemres.org |

| S(O)2–N Coupling | Copper/Visible Light | Phenylsulfinic acids, Aryl azides | Dual catalysis for the synthesis of sulfonamides under mild conditions. nih.gov |

Organocatalytic Methodologies Incorporating Sulfonamide Structures

The sulfonamide group is a key functional motif in a variety of organocatalysts, where it often acts as a hydrogen bond donor to activate substrates. Bifunctional organocatalysts that combine a sulfonamide with a basic moiety, such as a tertiary amine, have been developed and shown to be effective in promoting enantioselective conjugate additions. nih.gov In these systems, the sulfonamide group activates the electrophile through hydrogen bonding, while the amine activates the nucleophile.

Chiral sulfonamides have also been utilized in the synthesis of catalysts for asymmetric α-amination of 1,3-dicarbonyl compounds. nih.gov Furthermore, novel bifunctional amine-squaramide organocatalysts derived from camphor (B46023) have been synthesized and applied in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, achieving good enantioselectivity. researchgate.net The development of organocatalysts based on enaminone and benzenediamine hydrogen bond donors further highlights the importance of the sulfonamide scaffold in this field. mdpi.com

Computational Chemistry and Mechanistic Insights for 3 Formyl N,n Dimethylbenzenesulfonamide

Molecular Docking Studies of Derivatives to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a derivative of 3-formyl-N,N-dimethylbenzenesulfonamide, might interact with a biological target, typically a protein or enzyme.

Studies on various benzenesulfonamide (B165840) derivatives have frequently focused on their interaction with carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. nih.govresearchgate.net Molecular docking simulations have been instrumental in revealing the binding modes of these compounds. For instance, docking studies of novel N,N-dimethylbenzenesulfonamide derivatives with carbonic anhydrase IX (CA IX), a target often overexpressed in cancer cells, have been performed to assess their binding modes. nih.gov

The sulfonamide moiety (—SO₂NH₂) is a key pharmacophore that typically coordinates with the zinc ion in the active site of carbonic anhydrases. researchgate.net Docking studies on related benzenesulfonamide compounds reveal that the binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the enzyme's active site. Key residues such as Gln92, His68, Asn66, and Thr200 are often implicated in these interactions. researchgate.net In some cases, the interactions involve hydrogen bonding between the sulfonamide oxygen atoms and nucleotides like DG10 and DG16 when DNA is the target. tandfonline.com

Computational analyses of benzenesulfonamide derivatives within the active site of Vibrio cholerae CA (VchαCA) have highlighted how the flexibility of different chemical moieties influences inhibitory activity and isoform selectivity. researchgate.net These simulations can predict binding energies and identify the most stable conformations of the ligand-protein complex, providing a structural basis for the observed biological activity. researchgate.net

Table 1: Representative Interactions of Benzenesulfonamide Derivatives from Molecular Docking Studies

| Derivative Class | Biological Target | Key Interacting Residues | Primary Binding Interaction | Reference |

|---|---|---|---|---|

| N,N-dimethylbenzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Gln92, His68, Asn66, Thr200 | Coordination with Zn²⁺ ion, Hydrogen bonding | nih.govresearchgate.net |

| Triazole benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Gln92, Thr200, His68 | Hydrophobic and hydrophilic interactions | researchgate.net |

| Aryl thiazolone-benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Not specified | Favorable binding interactions | researchgate.net |

| N-substituted benzenesulfonamides | dsDNA | DG10, DG16 | Hydrogen bonding in minor groove | tandfonline.com |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and reaction pathways. For this compound, DFT can provide deep insights into its reactivity and the mechanisms of its chemical transformations.

DFT studies on sulfonamides have been used to analyze reaction mechanisms, such as their degradation by hydroxyl (·OH) radicals. yildiz.edu.tr These calculations can identify the most probable sites for radical attack by analyzing local descriptors of reactivity. The proposed mechanisms often involve multi-step pathways, including H-abstraction or electrophilic attack, which contrasts with simpler one-step cleavage assumptions. nih.gov

Furthermore, DFT is employed to understand the electronic properties that govern reactivity. chemijournal.com The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to explain charge transfer within the molecule. chemijournal.comnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. chemijournal.commkjc.in

Mechanistic studies on the formation of sulfonamides have also benefited from DFT calculations. For instance, in the oxidative coupling of thiols and amines, DFT can help elucidate the catalytic cycle, including the formation of key intermediates like thiosulfonates. rsc.org

Table 2: Key Parameters from DFT Studies on Sulfonamide Derivatives

| Parameter | Significance | Application in Reaction Analysis | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability | Predicts the ease of electronic transitions and participation in reactions | nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites | Identifies likely sites for nucleophilic and electrophilic attack | chemijournal.com |

| Global and Local Descriptors | Quantify overall reactivity and atom-specific reactivity | Predicts reaction mechanisms and the most favorable reaction pathways | yildiz.edu.tr |

| Optimized Molecular Geometry | Determines bond lengths and angles of the lowest energy structure | Provides the structural basis for analyzing reaction transition states | chemijournal.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Regression Analysis in Structure-Property Correlation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. These models are essential in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. nanobioletters.commdpi.com

For benzenesulfonamide derivatives, QSAR studies have been conducted to correlate various physicochemical properties with their inhibitory activity against targets like carbonic anhydrases or their antibacterial effects. nanobioletters.comnih.gov These models typically use a set of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, hydrophobic, steric, and topological properties. nih.gov

Regression analysis is the statistical method used to build the QSAR model. Multiple Linear Regression (MLR) is a common approach, but more advanced machine learning techniques like Support Vector Regression (SVR) and Random Forest (RF) are also employed. researchgate.netfrontiersin.org The predictive power of a QSAR model is rigorously validated using statistical metrics such as the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (q²) from cross-validation. nih.gov

Studies have shown that for sulfonamides, properties like the acid dissociation constant (pKa) and the degree of ionization play a dominant role in their antimicrobial activity, while hydrophobic properties may be of minor importance. nih.gov In other contexts, like cancer therapy, topological indices and other descriptors are used in linear regression models to forecast properties such as melting point and formula weight in what is known as a quantitative structure-property relationship (QSPR). frontiersin.orgnih.gov The ultimate goal of these models is to provide a rational basis for designing new derivatives with improved efficacy. nanobioletters.comnih.gov

Table 3: Summary of QSAR and Regression Analysis Approaches for Sulfonamide Derivatives

| Analysis Type | Descriptors Used | Regression Method | Application/Target | Reference |

|---|---|---|---|---|

| QSAR | Physicochemical parameters | Regression Analysis | Carbonic Anhydrase Inhibition | nanobioletters.com |

| QSPR | Topological indices | Linear Regression | Prediction of physical properties (e.g., melting point) | frontiersin.org |

| QSAR | pKa, Hydrophobicity constant (π) | Regression Analysis | Antimicrobial Activity | nih.gov |

| QSPR | Molecular descriptors | Multiple Linear Regression (MLR), Genetic Algorithm | Prediction of thermodynamic properties | researchgate.net |

| QSAR | Topological, molecular shape, electronic, structural | Genetic Function Approximation (GFA) | Acetylcholinesterase Inhibition | nih.gov |

Green Chemistry Principles in the Synthesis and Application of 3 Formyl N,n Dimethylbenzenesulfonamide

Atom Economy and Process Mass Intensity Optimization

Atom economy is a core green chemistry metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. The ideal atom economy is 100%, signifying no atoms are wasted as byproducts. Process Mass Intensity (PMI) offers a broader view of process efficiency, defined as the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. researchgate.net A lower PMI indicates a more sustainable and less wasteful process.

For the synthesis of 3-formyl-N,N-dimethylbenzenesulfonamide, a conventional route might proceed in two main steps:

Chlorosulfonation of 3-methylbenzaldehyde: This step typically uses chlorosulfonic acid, which acts as both the sulfonating agent and the solvent.

Amidation: The resulting 3-formylbenzenesulfonyl chloride is then reacted with N,N-dimethylamine to yield the final product.

The atom economy for these steps can be calculated to highlight inefficiencies. For instance, in the chlorosulfonation step, significant mass is lost in the form of hydrochloric acid byproduct. The subsequent amidation also generates HCl, which must be neutralized, adding to the process mass.

| Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| 1. Chlorosulfonation | 3-methylbenzaldehyde + Chlorosulfonic acid | 3-formylbenzenesulfonyl chloride | Hydrochloric acid, Water | < 70% |

| 2. Amidation | 3-formylbenzenesulfonyl chloride + N,N-dimethylamine | This compound | Hydrochloric acid | ~85% |

Efforts to optimize PMI focus on reducing the mass of solvents, excess reagents, and workup materials. nih.gov Traditional sulfonamide syntheses can have PMIs in the range of 50-100 or even higher, largely due to the extensive use of organic solvents for reaction and purification. rsc.org By implementing greener solvents, catalytic processes, and minimizing purification steps, the PMI for the synthesis of this compound can be significantly reduced.

| Process Parameter | Conventional Synthesis | Optimized Green Synthesis | PMI Reduction |

| Solvent per kg product | 100 L (e.g., Dichloromethane) | 10 L (e.g., 2-MeTHF or water) | 90% |

| Excess Reagents | 2-3 equivalents | 1.1-1.2 equivalents | Significant |

| Workup/Purification | Multi-step extraction, Chromatography | Simple filtration/crystallization | Significant |

| Overall Estimated PMI | >100 | <25 | >75% |

Solvent Selection and Minimization of Auxiliary Substances

Solvent choice is a critical factor in the environmental impact of a chemical process, often accounting for the majority of the mass in a non-bulk chemical synthesis. researchgate.net Traditional syntheses of sulfonamides frequently employ hazardous and volatile organic compounds (VOCs) like dichloromethane, DMF, and DMSO. researchgate.net These solvents pose risks to human health and the environment.

Green chemistry encourages the use of safer, more benign solvents. For the synthesis of this compound, several strategies can be employed:

Replacement of Hazardous Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable sources, can often replace chlorinated solvents and ethers. Deep eutectic solvents (DESs) are also emerging as viable, non-toxic reaction media for sulfonylation reactions. researchgate.net

Use of Water: Water is the most desirable green solvent. Recent methodologies have demonstrated the successful synthesis of sulfonamides in aqueous media. researchgate.netsci-hub.se This approach often takes advantage of the poor water solubility of the sulfonamide product, allowing for simple isolation by filtration, which drastically reduces the need for organic solvent-based extractions. researchgate.net

Solvent-Free Reactions: Mechanochemical synthesis, which uses mechanical energy (e.g., ball milling) to drive reactions, can eliminate the need for bulk solvents altogether. rsc.org This method has been successfully applied to the synthesis of aromatic sulfonamides. rsc.orgrsc.org

Minimizing auxiliary substances also involves reducing or eliminating the use of materials like drying agents, phase-transfer catalysts, and chromatography media. Designing processes that yield a product pure enough for direct use or that can be purified by simple crystallization is a key goal.

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is a fundamental aspect of green chemistry, with benefits for both the environment and process economics. Many traditional organic syntheses require significant energy input for heating to high temperatures, prolonged refluxing, or for energy-intensive purification methods like distillation.

In the context of synthesizing this compound, energy efficiency can be improved through:

Lower Reaction Temperatures: The development of highly reactive catalysts or reaction pathways that proceed at ambient temperature can drastically cut energy demand. For example, some modern catalytic methods for S-N bond formation operate under mild conditions. thieme-connect.com

Flow Chemistry: Continuous flow reactors offer superior heat transfer and temperature control compared to batch reactors. researchgate.net This allows for safer operation of exothermic reactions and more precise energy input, minimizing waste. Electrochemical methods in flow cells can also drive reactions with high energy efficiency. rsc.org

Reducing Energy-Intensive Purifications: Avoiding energy-intensive purification steps like high-vacuum distillation or preparative chromatography in favor of crystallization at ambient temperature contributes to a more energy-efficient process.

Use of Renewable Feedstocks and Sustainable Reagents

A key tenet of green chemistry is the shift from fossil fuel-based feedstocks to renewable resources. While the core aromatic structure of this compound is traditionally derived from petrochemicals like benzene (B151609) or toluene, research into bio-based aromatic compounds is an active area. Lignin, a complex polymer found in plant biomass, is a rich source of aromatic building blocks that could potentially be converted into precursors for this synthesis in the future.

More immediately, the choice of reagents can be made more sustainable. For instance:

Replacing Chlorosulfonic Acid: Traditional chlorosulfonation uses highly corrosive and hazardous chlorosulfonic acid. thieme-connect.com Alternative sulfonating agents or catalytic systems that can generate the sulfonyl group from less hazardous precursors are desirable.

Sustainable Amine Source: While dimethylamine (B145610) is a common reagent, exploring routes that could utilize bio-derived amines or nitrogen sources would enhance the sustainability profile of the synthesis.

Strategies for Reducing Derivatization and Protecting Group Usage

Conventional strategies include forming an acetal (B89532) or a Schiff base. thieme-connect.com A method has been developed that uses a sodium bisulfite adduct as a temporary, water-soluble protecting group, which may offer a greener alternative to traditional organic protecting groups. thieme-connect.com

Implementation of Catalysis for Enhanced Sustainability

Catalysis is a powerful tool for green chemistry, as catalysts can enable reactions with higher efficiency, selectivity, and under milder conditions, all while being used in small quantities. thieme-connect.com Stoichiometric reagents, by contrast, are consumed in the reaction and generate significant waste.

In sulfonamide synthesis, catalysis can be implemented in several ways:

Catalytic S-N Bond Formation: Instead of the traditional reaction between a sulfonyl chloride and an amine, catalytic methods are being developed to directly couple various sulfur and nitrogen sources. For example, copper- and palladium-catalyzed reactions have been shown to form sulfonamides from precursors like sulfinic acids or aryl halides and amines, avoiding the need to first synthesize a reactive sulfonyl chloride. thieme-connect.comprinceton.edu

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green approach to activate substrates under very mild conditions, often at room temperature. nih.gov This has been applied to the synthesis of sulfonamides, enabling new types of bond formations that are not possible with traditional thermal methods. princeton.edu

Electrocatalysis: Using electricity to drive chemical reactions is an inherently green approach, as electrons become the "reagent." bohrium.com Electrochemical methods for the oxidative coupling of thiols and amines to form sulfonamides have been developed, offering a clean and efficient alternative. rsc.org

The use of a catalyst can circumvent the need for harsh reagents and high temperatures, leading to a more sustainable process for producing this compound.

Real-time Analysis for Pollution Prevention in Process Development

The principle of real-time analysis for pollution prevention focuses on developing analytical methodologies to monitor and control chemical processes as they happen. This allows for the early detection of deviations, byproduct formation, or incomplete reactions, preventing waste generation before it occurs.

For the industrial synthesis of this compound, Process Analytical Technology (PAT) can be implemented. Techniques such as:

In-situ Infrared (IR) or Raman Spectroscopy: Can monitor the concentration of reactants and products in real-time, ensuring the reaction goes to completion and minimizing the formation of impurities.

High-Performance Liquid Chromatography (HPLC): Can be used for at-line or online monitoring to track the progress of the reaction and identify any potential side products.

By integrating these analytical tools, particularly within a continuous flow synthesis setup, operators can maintain optimal reaction conditions, maximize yield, and minimize the generation of off-spec material that would otherwise become a waste stream. researchgate.net This proactive approach to process control is a cornerstone of modern, sustainable chemical manufacturing and is crucial for preventing pollution at its source.

Advanced Spectroscopic and Analytical Characterization of 3 Formyl N,n Dimethylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-formyl-N,N-dimethylbenzenesulfonamide is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, and the methyl protons of the sulfonamide group. The aromatic region would likely show complex splitting patterns due to the meta-substitution. The aldehydic proton is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.5 ppm. The N,N-dimethyl protons would likely appear as a singlet in the upfield region, around 2.7-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include the carbonyl carbon of the aldehyde group (expected around 190-200 ppm), the aromatic carbons (in the 120-150 ppm range), and the methyl carbons of the N,N-dimethylamino group (around 35-45 ppm). The substitution pattern on the benzene (B151609) ring will influence the chemical shifts of the aromatic carbons.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.5 (s, 1H) | 190 - 200 |

| Aromatic (Ar-H) | 7.5 - 8.5 (m, 4H) | 120 - 150 |

| N,N-dimethyl (-N(CH₃)₂) | 2.7 - 3.0 (s, 6H) | 35 - 45 |

Note: s = singlet, m = multiplet. These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and sulfonamide moieties.

A strong, sharp absorption band is anticipated in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The sulfonamide group will be evidenced by strong asymmetric and symmetric stretching vibrations of the S=O bond, typically appearing in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will appear in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1700 - 1720 |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 |

| Sulfonamide (S=O) | Asymmetric Stretch | 1330 - 1370 |

| Sulfonamide (S=O) | Symmetric Stretch | 1140 - 1180 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₉H₁₁NO₃S), the expected nominal molecular weight is 213 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of C₉H₁₁NO₃S.

Fragmentation Analysis: In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for benzenesulfonamides involve the cleavage of the C-S and S-N bonds. Expected fragments could include the loss of the dimethylamino group (-N(CH₃)₂), the sulfonyl group (-SO₂), or the formyl group (-CHO). Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 213 | Molecular Ion |

| [M - CHO]⁺ | 184 | Loss of formyl group |

| [M - N(CH₃)₂]⁺ | 169 | Loss of dimethylamino group |

| [M - SO₂]⁺ | 149 | Loss of sulfur dioxide |

| [C₇H₄O₂S]⁺ | 152 | Fragment containing the formylphenylsulfonyl moiety |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical and molecular formula. For a pure sample of this compound (C₉H₁₁NO₃S), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to verify the purity and identity of the compound.

Theoretical Elemental Composition of C₉H₁₁NO₃S

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 50.69 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.21 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.57 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 22.51 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 15.04 |

| Total | 213.28 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature search, no publicly available crystal structure data for this compound has been found. The synthesis of a suitable single crystal and subsequent X-ray diffraction analysis would be required to obtain this valuable structural information.

Q & A

Q. What are the recommended synthetic routes for 3-formyl-N,N-dimethylbenzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Sulfonamide formation via reaction of N,N-dimethylamine with benzenesulfonyl chloride under basic aqueous conditions (e.g., NaOH) .

- Step 2 : Formylation at the 3-position using formylating agents (e.g., DMF/POCl₃) under controlled temperatures (0–5°C) to avoid over-oxidation .

- Intermediate Characterization :

- NMR Spectroscopy (¹H/¹³C): Confirms regioselectivity of formylation and sulfonamide integrity .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide S=O, formyl CHO) and aromatic substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects side products (e.g., unreacted intermediates) .

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?

- Methodological Answer :

- Solvents : Use aprotic polar solvents (e.g., DMF, DCM) to stabilize the formyl group and minimize hydrolysis .

- Temperature : Maintain ≤25°C during formylation to prevent decomposition .

- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying nucleophilic conditions?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction rates via UV-Vis spectroscopy to distinguish between SN1/SN2 pathways in nucleophilic substitutions .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and identify competing mechanisms .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in nucleophilic attacks .

Q. What strategies address low yields in the formylation step of this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at the 3-position .

- Reagent Optimization : Compare formylating agents (e.g., ClCOCO₂Et vs. DMF/POCl₃) for efficiency and side-product formation .

- Temperature Gradients : Use gradient heating (5°C increments) to identify optimal conditions for formyl group introduction .

Q. How can computational tools predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with inhibitory activity .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., LogP, bioavailability) for lead optimization .

Q. What crystallographic techniques elucidate the solid-state behavior of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Resolves molecular packing and hydrogen-bonding networks (e.g., sulfonamide S=O⋯H-N interactions) .

- Powder XRD : Monitors polymorph transitions under thermal stress (e.g., 25–150°C) .

Q. How do solvent polarity and pH influence the electronic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。